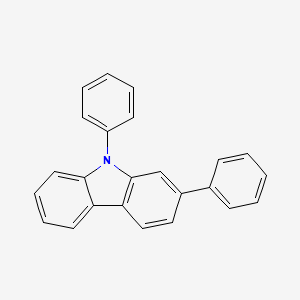

2,9-Diphenyl-9H-carbazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H17N |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2,9-diphenylcarbazole |

InChI |

InChI=1S/C24H17N/c1-3-9-18(10-4-1)19-15-16-22-21-13-7-8-14-23(21)25(24(22)17-19)20-11-5-2-6-12-20/h1-17H |

InChI Key |

ZIVHFBWCUCQNCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction represents one of the most versatile and widely employed methods for introducing phenyl groups onto the carbazole scaffold. This approach typically involves the reaction between a halogenated carbazole derivative and phenylboronic acid in the presence of a palladium catalyst and base.

For the preparation of 2,9-diphenyl-9H-carbazole, the reaction can be performed following established procedures similar to those used for other diphenyl carbazole derivatives. According to search result data, the compound can be obtained as a white solid with a yield of 83% after purification by flash column chromatography using petroleum ether as the eluent.

The spectroscopic data for the synthesized compound includes:

1H NMR (500 MHz, CDCl3) δ 8.21 (dd, J = 8.1, 1.3 Hz, 1H), 8.18 (dq, J = 7.8, 1.0 Hz, 1H), 7.69–7.63 (m, 3H), 7.63–7.59 (m, 4H), 7.56 (dt, J = 8.1, 1.5 Hz, 1H), 7.50 (ddt, J = 7.6, 6.1, 2.0 Hz, 1H), 7.48–7.40 (m, 4H), 7.38–7.29 (m, 2H).

13C NMR (125 MHz, CDCl3) δ 142.0, 141.4, 141.4, 139.5, 137.6, 129.9, 128.7, 127.5, 127.2, 127.1, 125.9, 123.1, 122.6, 120.5, 120.3, 120.0, 119.6, 109.8, 108.3.

Drawing from reaction conditions established for similar carbazole derivatives, Table 1 presents optimized parameters for the Suzuki-Miyaura coupling approach to this compound synthesis.

Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling in this compound Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Pd(PPh3)4 (5-10 mol%) | Provides optimal catalytic activity while maintaining selectivity |

| Base | K2CO3 (3-6 equivalents) | Facilitates transmetalation without promoting side reactions |

| Solvent System | THF/H2O (2:1 v/v) | Ensures solubility of organic reagents while facilitating base dissolution |

| Temperature | 80-120°C | Promotes reaction completion without significant decomposition |

| Reaction Time | 12-24 hours | Allows for complete conversion |

| Inert Atmosphere | Required (N2 or Ar) | Prevents catalyst oxidation and improves reproducibility |

Sequence-Specific Functionalization Strategy

A key consideration in the synthesis of this compound is the sequence of functionalization steps. Two primary strategies emerge:

- Sequential approach : Introduction of the phenyl group at position 2 followed by N-phenylation at position 9

- Concurrent approach : Simultaneous introduction of phenyl groups at both positions

The sequential approach offers better control over regioselectivity but requires additional synthetic steps. The concurrent approach is more direct but may suffer from regioselectivity issues and side reactions.

Research suggests that starting with selective bromination of the carbazole at position 2, followed by Suzuki coupling with phenylboronic acid, and subsequent N-arylation at position 9 provides a more controlled route to the target compound.

Analogous Synthetic Methods from Related Carbazole Derivatives

Synthesis Comparison with 3,6-Diphenyl-9H-carbazole

The preparation of 3,6-diphenyl-9H-carbazole via Suzuki coupling provides valuable insights that can be adapted for this compound synthesis. Multiple procedures for 3,6-diphenyl-9H-carbazole synthesis have been reported with consistent yields in the range of 63-75.5%. Table 2 compares these reaction conditions and their potential applicability to this compound synthesis.

Table 2: Comparison of Reaction Conditions for Diphenyl Carbazole Derivatives Synthesis

These conditions can be adapted for this compound synthesis, with the primary difference being the starting material (2,9-dibromo-9H-carbazole or N-phenyl-2-bromo-9H-carbazole, depending on the synthetic strategy).

N-Phenylation Strategies

For introducing the phenyl group at the N-position (position 9) of carbazole, several methods have been documented. The condensation reaction of phenylhydrazine with 2-bromocarbazole represents one approach. Alternatively, more controlled N-arylation methods using copper or palladium catalysts have been developed.

A potentially efficient approach involves using cobalt(II) phthalocyanine with N,N,N,N-tetramethylethylenediamine in acetonitrile at 60°C under Schlenk conditions, as described for related carbazole derivatives. This method offers high yields (up to 98%) and relatively mild reaction conditions.

Alternative Synthetic Pathways

Ullmann Coupling Approach

The Ullmann coupling reaction offers an alternative strategy for carbazole functionalization, particularly for N-arylation. This approach typically employs copper catalysts and can be performed under various conditions as outlined in Table 3.

Table 3: Ullmann Coupling Conditions for N-Arylation of Carbazole Derivatives

| Catalyst | Base | Solvent | Temperature Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Cu/I | Sodium methoxide | DMF | 110-130°C | Lower catalyst cost | Higher temperature required |

| Cu | Potassium methoxide | DMF/H2O | 100-150°C | Tolerates various functional groups | Extended reaction times |

| Cu | Sodium ethoxide | DMF | 100-200°C | Accessible reagents | Potential side reactions |

While the Ullmann approach typically requires higher temperatures than palladium-catalyzed methods, it offers cost advantages due to the use of more economical copper catalysts.

Multi-Component Approaches

Recent advances in carbazole synthesis include the development of multi-component approaches that can potentially streamline the preparation of this compound. These methods seek to integrate multiple reaction steps into one-pot procedures, thereby reducing purification requirements and improving overall efficiency.

Characterization and Purification Techniques

Purification Methods

The purification of this compound typically involves column chromatography. Flash column chromatography using pure petroleum ether as the eluent has been reported to be effective for isolating the target compound in high purity. Alternative purification approaches include recrystallization from appropriate solvent systems.

Analytical Methods for Structure Confirmation

Chemical Reactions Analysis

Types of Reactions: 2,9-Diphenyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced carbazole products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Carbazole-2,9-dione.

Reduction: this compound derivatives with reduced phenyl rings.

Substitution: Halogenated this compound.

Scientific Research Applications

2,9-Diphenyl-9H-carbazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.

Medicine: Explored for its potential as a therapeutic agent in photodynamic therapy.

Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices due to its excellent charge transport properties

Mechanism of Action

The mechanism of action of 2,9-Diphenyl-9H-carbazole in optoelectronic applications involves its ability to transport charge efficiently. The phenyl groups attached to the carbazole core enhance its electronic properties by increasing the compound’s conjugation length, thereby improving its ability to conduct electricity. This makes it an ideal material for use in OLEDs and other electronic devices .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Key Observations:

- Substituent Position : The 3,9-diphenyl substitution pattern in carbazole enhances thermal stability (Td >300°C) and electron-transport properties , making it ideal for OLED hosts . In contrast, 9-benzyl derivatives exhibit fluorescence quenching in the presence of metal ions, suitable for sensing applications .

- Electron-Withdrawing Groups : Bromine (in 9-(4-bromophenyl)-9H-carbazole) improves crystallinity and facilitates X-ray diffraction studies , while sulfonyl/silyl groups in bipolar hosts enhance hole and electron mobility in blue OLEDs .

Photophysical and Electronic Properties

3,9-Diphenyl-9H-carbazole in OLEDs:

- Host-Guest Systems: When doped with iridium complexes (e.g., (piq)2Ir(acac)) at 2 wt% in mixed hosts (e.g., DP-BCZ/PTZP-PCZ), devices achieve external quantum efficiencies (EQE) >20% due to reduced non-radiative decay .

- Comparison with DP-BCZ : 3,9-Diphenyl-9H-carbazole (PTZP-PCZ) shows higher electron affinity than 9,9′-diphenyl-3,3′-bicarbazole (DP-BCZ), enabling better charge balance in exciplex-based OLEDs .

Fluorescence Properties:

Thermal and Stability Data

| Compound | Thermal Decomposition (Td) | Glass Transition (Tg) | References |

|---|---|---|---|

| 3,9-Diphenyl-9H-carbazole | >300°C | 125°C | |

| 9-Benzyl-9H-carbazole | ~250°C | Not reported | |

| PTZP-PCZ (mixed host) | 310°C | 130°C |

3,9-Diphenyl derivatives demonstrate superior thermal stability compared to monosubstituted carbazoles, critical for long-term OLED device operation.

Biological Activity

2,9-Diphenyl-9H-carbazole is a significant compound within the carbazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

Overview of Carbazole Derivatives

Carbazole derivatives have been extensively studied due to their potential in drug development. The carbazole structure serves as a versatile pharmacophore, leading to compounds with various biological activities including antimicrobial , anticancer , neuroprotective , and antidiabetic effects. The unique electronic properties of carbazoles also make them candidates for photonic applications.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that derivatives of carbazole can inhibit the growth of various bacterial strains. For instance, studies have shown that certain carbazole derivatives demonstrate significant antibacterial activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.2 to 50 µg/mL .

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Bacillus subtilis | 10.3–15.4 | 6.2–50 |

| Derivative A | Escherichia coli | 16.82–26.08 | 25 |

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa cells through mechanisms involving cell cycle arrest and DNA damage . The compound's ability to stabilize the topoisomerase I-DNA cleavage complex suggests it acts as a topoisomerase poison, which is a common mechanism for anticancer agents.

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Studies have indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. For example, one derivative demonstrated significant neuroprotective activity at concentrations as low as 3 µM . The antioxidative properties attributed to these compounds may play a crucial role in their neuroprotective effects.

Case Studies and Research Findings

Several studies provide insights into the biological activities and mechanisms of action of this compound:

- Antimicrobial Study : A study conducted by Surendiran et al. evaluated various carbazole derivatives for their antimicrobial activity against standard bacterial strains. The results indicated that compounds with methoxy and chloro substituents exhibited enhanced antibacterial properties compared to others .

- Anticancer Mechanism : Research published in the Journal of Organic Chemistry highlighted the synthesis of carbazole derivatives that showed potent anticancer activity by inducing G2 phase cell cycle arrest and apoptosis in HeLa cells .

- Neuroprotective Study : A detailed investigation into neuroprotective effects revealed that specific N-substituted carbazoles could mitigate glutamate-induced cytotoxicity in neuronal cell lines, showcasing their potential for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2,9-Diphenyl-9H-carbazole derivatives, and how can reaction conditions be optimized?

- Methodology : Brominated derivatives (e.g., 2-Bromo-6,9-diphenyl-9H-carbazole) are synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling, using palladium catalysts and aryl halides . Optimization involves controlling temperature (80–120°C), solvent polarity (THF or toluene), and stoichiometric ratios of reactants. Purification by column chromatography with hexane/ethyl acetate (4:1) ensures high yields (>85%) .

Q. How can X-ray crystallography be employed to resolve the structural ambiguities of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEX CCD diffractometer (λ = 0.71073 Å) is used. Monoclinic space groups (e.g., P21/n) are common, with unit cell parameters refined using SHELXL . Data interpretation via Olex2 or Mercury software confirms bond angles (e.g., C–N–C ≈ 128°) and π-stacking distances (~3.5–4.0 Å) critical for optoelectronic applications .

Q. What spectroscopic techniques are essential for characterizing carbazole derivatives, and how should spectral data be interpreted?

- Methodology : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies substitution patterns: aromatic protons appear at δ 7.2–8.5 ppm, while N–H protons (if unsubstituted) resonate near δ 8.9 ppm. High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 398.2945 for C₂₄H₁₆BrN) . UV-Vis spectra (λₐₜ 300–350 nm) indicate π→π* transitions, with Stokes shifts >50 nm suggesting intramolecular charge transfer .

Advanced Research Questions

Q. How do substituents at the 2- and 9-positions influence the electronic properties of carbazole derivatives?

- Methodology : Electron-withdrawing groups (e.g., –Br, –NO₂) lower HOMO levels (e.g., –5.2 eV vs. –4.8 eV for unsubstituted carbazole), enhancing electron transport in organic semiconductors. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier orbitals and predict charge mobility . Electrochemical polymerization (cyclic voltammetry at 0.1–1.5 V vs. Ag/Ag⁺) generates polycarbazole films with tunable bandgaps (2.8–3.2 eV) .

Q. How can discrepancies in reported photophysical data for carbazole derivatives be resolved?

- Methodology : Contradictions arise from solvent polarity (e.g., redshift in DMF vs. CHCl₃) or aggregation-induced emission (AIE). Time-resolved fluorescence (TCSPC) distinguishes monomeric (τ ≈ 2 ns) vs. aggregated (τ > 5 ns) states . Compare experimental data with computational models (e.g., TD-DFT) to validate emission pathways .

Q. What strategies mitigate crystallization-induced phase separation in carbazole-based OLED layers?

- Methodology : Introduce bulky substituents (e.g., 2-ethylhexyl) at the 9-position to disrupt packing. Atomic force microscopy (AFM) monitors film morphology, while grazing-incidence XRD detects amorphous domains. Blending with host materials (e.g., CBP) at 10–20 wt% improves device stability .

Q. How can carbazole derivatives be functionalized for anion recognition in biomedical applications?

- Methodology : Synthesize N-acyl derivatives (e.g., methyl 4-(9H-carbazole-9-carbonyl)benzoate) via Friedel-Crafts acylation. Isothermal titration calorimetry (ITC) quantifies binding constants (e.g., Kₐ ~10⁴ M⁻¹ for Cl⁻) . Fluorescence quenching assays using pyridinium salts validate selectivity for ATP or DNA .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the thermal stability of carbazole-based polymers?

- Methodology : Thermogravimetric analysis (TGA) under N₂ (heating rate 10°C/min) measures decomposition temperatures (T₅% > 300°C for polycarbazoles). Differential scanning calorimetry (DSC) detects glass transitions (T₉ ≈ 120–150°C) . Crosslink with divinylbenzene (5 mol%) to enhance stability .

Q. What computational tools are recommended for modeling charge transport in carbazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.